

Application of Trimethoprim in Creating Selective Media for Yeast Genetics

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Compound of Interest

Compound Name: Trimethoprim (sulfate)

Cat. No.: B1218654

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Application Note & Protocol

Introduction

In the field of yeast genetics, the use of selective media is fundamental for identifying and maintaining specific genotypes. While auxotrophic markers are commonly employed, dominant drug resistance markers offer a valuable alternative, particularly when working with prototrophic industrial strains or when multiple selection markers are required. Trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), presents a potent tool for developing such selective media. This document provides detailed application notes and protocols for utilizing trimethoprim in yeast genetics, targeting researchers, scientists, and professionals in drug development.

Trimethoprim targets the enzyme dihydrofolate reductase, a critical component of the folic acid synthesis pathway.^[1] This pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids like methionine and glycine, which are fundamental for DNA replication and cell proliferation. By inhibiting DHFR, trimethoprim effectively halts cell growth.

Wild-type *Saccharomyces cerevisiae* is generally resistant to trimethoprim. However, specific mutations, particularly in genes related to DNA repair such as *rad6* and *rad18*, can confer sensitivity to the drug. This characteristic can be exploited for screening and genetic studies. Furthermore, trimethoprim can be used in conjunction with sulfonamides like sulfamethoxazole, which inhibit an earlier step in the folate pathway (dihydropteroate synthase), leading to a

synergistic and more potent inhibition of yeast growth. This dual-targeting approach forms the basis for a powerful selective system.

A key application of trimethoprim in yeast genetics involves the use of the endogenous dihydrofolate reductase gene, DFR1, as a selectable marker. A yeast strain with a deleted or non-functional *dfr1* allele would be hypersensitive to trimethoprim. Transformation with a plasmid carrying a functional DFR1 gene restores resistance, allowing for the selection of transformants on trimethoprim-containing media. This method is particularly advantageous as it relies on an endogenous yeast gene, which can be more stable and less prone to silencing than some heterologous markers.

Data Presentation

Table 1: Solubility of Selective Agents

Compound	Solvent	Solubility	Storage of Stock Solution
Trimethoprim	DMSO	~20 mg/mL	-20°C, protected from light
Dimethylformamide	~13 mg/mL	-20°C, protected from light	
Water	~0.4 mg/mL (sparingly soluble)	Not recommended for long-term storage	
Sulfamethoxazole	0.5 M NaOH	Readily soluble	Room temperature
Sulfanilamide	Water	Soluble	Room temperature

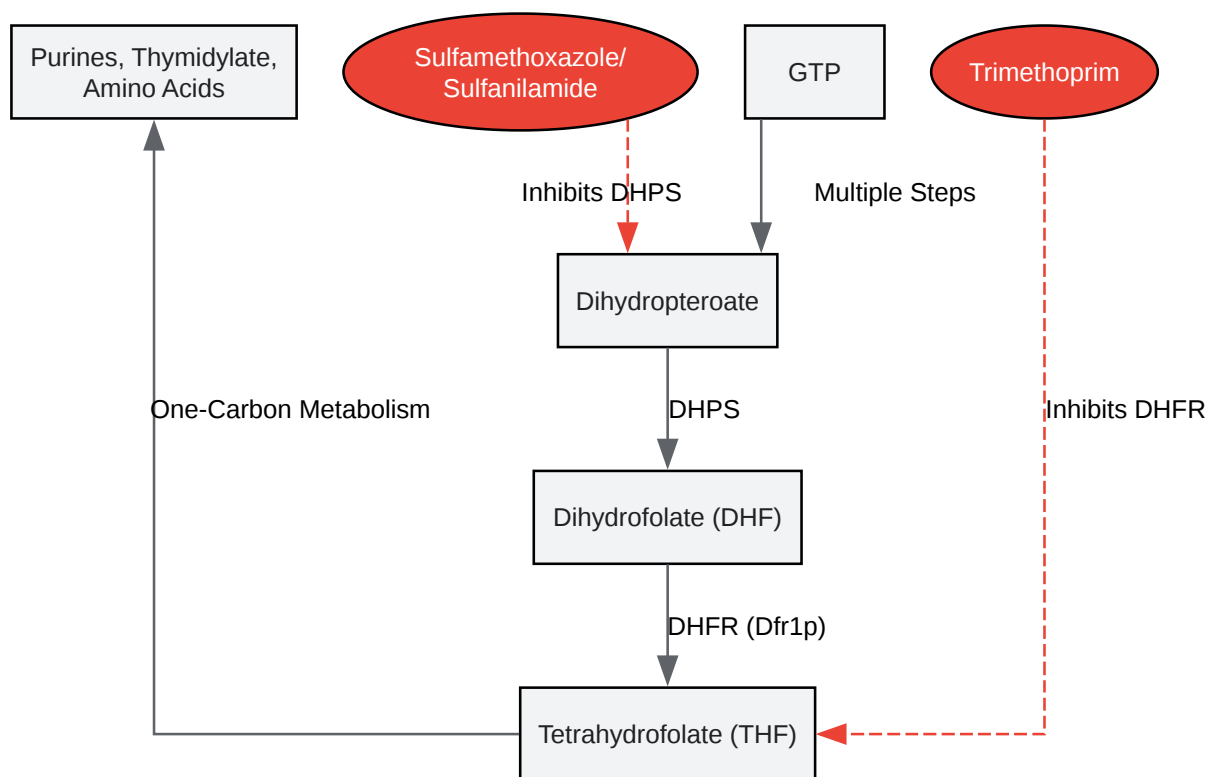
Table 2: Recommended Concentration Ranges for Selective Media

Selective Agent(s)	Yeast Strain Background	Medium Type	Recommended Concentration Range	Purpose
Trimethoprim + Sulfamethoxazole	Wild-type (e.g., BY4741)	SD or YPD	Trimethoprim: 100-300 µg/mL; Sulfamethoxazole: 250-500 µg/mL	General selection (empirical optimization required)
Trimethoprim + Sulfanilamide	dfr1Δ	SD or YPD	Trimethoprim: 50-200 µg/mL; Sulfanilamide: 1 mg/mL	Selection of transformants carrying a functional DFR1 marker
Methotrexate + Sulfanilamide	dfr1Δ	YPD	Methotrexate: 50-300 µM; Sulfanilamide: 1 mg/mL	Alternative to Trimethoprim for DFR1 selection

Note: The optimal concentration of selective agents can be strain-dependent and should be empirically determined.

Signaling Pathways and Experimental Workflows

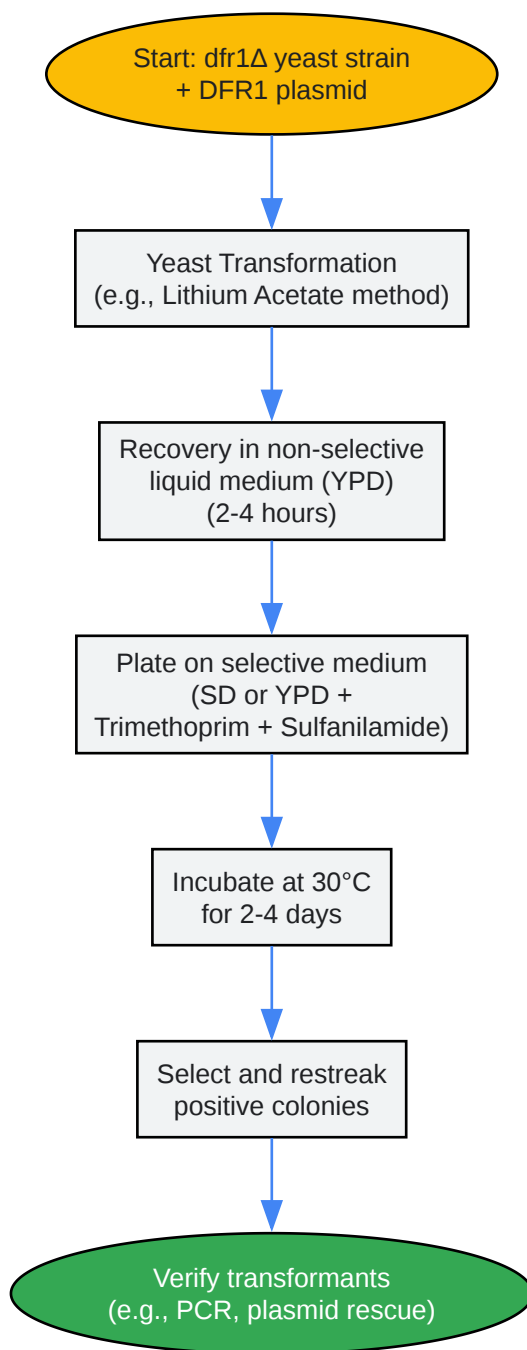
Folate Biosynthesis Pathway and Inhibition



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Caption: Inhibition of the yeast folate biosynthesis pathway by sulfonamides and trimethoprim.

Experimental Workflow: Selection of DFR1 Transformants



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Caption: Workflow for selecting yeast transformants using the DFR1 marker with trimethoprim.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

1.1. Trimethoprim Stock Solution (10 mg/mL in DMSO)

- Weigh 100 mg of trimethoprim powder and place it in a sterile 15 mL conical tube.
- Add 10 mL of sterile DMSO.
- Vortex thoroughly until the powder is completely dissolved.
- Aliquot into sterile microcentrifuge tubes.
- Store at -20°C, protected from light.

1.2. Sulfamethoxazole Stock Solution (50 mg/mL in 0.5 M NaOH)

- Weigh 500 mg of sulfamethoxazole powder and place it in a sterile 15 mL conical tube.
- Add 10 mL of sterile 0.5 M NaOH.
- Vortex until fully dissolved. The solution should be clear.
- Filter-sterilize the solution using a 0.22 µm syringe filter.
- Store at room temperature.

1.3. Sulfanilamide Stock Solution (100 mg/mL in water)

- Weigh 1 g of sulfanilamide powder and add it to 10 mL of sterile water in a 15 mL conical tube.
- Warm the solution slightly (e.g., in a 37°C water bath) and vortex to dissolve.
- Filter-sterilize the solution using a 0.22 µm syringe filter.
- Store at room temperature.

Protocol 2: Preparation of Trimethoprim-Sulfamethoxazole Selective Agar Plates

This protocol is for the general selection of yeast on a rich medium (YPD).

- Prepare 1 liter of YPD agar medium (10 g yeast extract, 20 g peptone, 20 g dextrose, 20 g agar).
- Autoclave for 20 minutes at 121°C.
- Cool the medium in a 55°C water bath.
- Once the medium has cooled, add the appropriate volume of trimethoprim and sulfamethoxazole stock solutions. For example, for final concentrations of 200 µg/mL trimethoprim and 500 µg/mL sulfamethoxazole:
 - Add 20 mL of 10 mg/mL trimethoprim stock solution.
 - Add 10 mL of 50 mg/mL sulfamethoxazole stock solution.
- Add a sterile magnetic stir bar and mix the medium gently on a stir plate for 5 minutes to ensure even distribution of the drugs.
- Pour the plates in a sterile environment (e.g., a laminar flow hood).
- Allow the plates to solidify at room temperature.
- Store the plates at 4°C, protected from light. Plates are best used within 2-3 weeks.

Protocol 3: Selection of DFR1 Transformants using Trimethoprim and Sulfanilamide

This protocol is designed for selecting yeast transformants that have received a functional DFR1 gene.

- Prepare 1 liter of Synthetic Defined (SD) or YPD agar medium.
- Autoclave and cool to 55°C.
- Add the required supplements for your yeast strain if using SD medium.
- Add the selective agents. For example, for final concentrations of 100 µg/mL trimethoprim and 1 mg/mL sulfanilamide:

- Add 10 mL of 10 mg/mL trimethoprim stock solution.
- Add 10 mL of 100 mg/mL sulfanilamide stock solution.
- Mix gently and pour the plates as described in Protocol 2.
- Following your yeast transformation protocol, plate the yeast cells on the selective plates.
- Incubate at 30°C for 2-4 days, or until colonies appear.

Protocol 4: Determining the Minimal Inhibitory Concentration (MIC) of Trimethoprim

This protocol can be used to determine the sensitivity of a specific yeast strain to trimethoprim.

- Grow a culture of the yeast strain overnight in non-selective liquid medium (e.g., YPD) at 30°C with shaking.
- The next day, dilute the culture to an OD₆₀₀ of 0.1 in fresh medium.
- In a 96-well microplate, prepare a two-fold serial dilution of trimethoprim in the appropriate liquid medium (SD or YPD). The final volume in each well should be 100 µL. Include a no-drug control.
- Add 100 µL of the diluted yeast culture to each well of the microplate. The final OD₆₀₀ will be 0.05.
- Incubate the plate at 30°C with shaking for 24-48 hours.
- Measure the OD₆₀₀ of each well using a microplate reader.
- The MIC is the lowest concentration of trimethoprim that inhibits visible growth. The IC₅₀ (the concentration that inhibits growth by 50%) can be calculated by plotting the OD₆₀₀ values against the drug concentration and fitting the data to a dose-response curve.

Conclusion

Trimethoprim, particularly in combination with a sulfonamide, provides a versatile and effective tool for creating selective media in yeast genetics. The protocols and data presented herein offer a comprehensive guide for researchers to implement this selection system. The use of the endogenous DFR1 gene as a selectable marker is a powerful strategy that avoids the introduction of heterologous antibiotic resistance genes. As with any selection system, empirical optimization of drug concentrations for specific yeast strains and experimental conditions is recommended to achieve the best results.

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References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
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